2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE
Description
2-Bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a benzamide derivative characterized by a 2-bromo-substituted aromatic ring and a unique N-[(3-methoxythiolan-3-yl)methyl] group. The thiolan (tetrahydrothiophene) ring at the 3-position introduces sulfur into the structure, while the methoxy group enhances polarity. Its molecular formula is C₁₂H₁₃BrNO₂S, with a molecular weight of 315.2 g/mol. This compound’s structural complexity, combining bromine’s electrophilic reactivity with the thiolan ring’s conformational flexibility, makes it a candidate for exploration in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-13(6-7-18-9-13)8-15-12(16)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNVHPICGXKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps One common method starts with the bromination of benzamide to form 2-bromobenzamideThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors.
Biological Studies: It is investigated for its biological activity, including antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxytetrahydrothiophenyl group may play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table compares 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide with key analogs from literature and commercial sources:
Structural and Functional Analysis
Core Benzamide Backbone: All compounds share the benzamide scaffold, enabling hydrogen bonding via the amide group. However, substituents critically modulate properties: The target compound’s thiolan ring introduces sulfur, which may enhance metal-binding capacity or alter solubility compared to purely hydrocarbon analogs .
Halogen Substituents :
- Bromine at the 2-position in the target compound contrasts with 3-bromo substitution in ’s analog. Positional differences influence electronic effects: 2-bromo may deactivate the aromatic ring more strongly than 3-bromo, affecting reactivity in cross-coupling reactions .
- The difluoromethoxy group in ’s compound enhances electronegativity and metabolic stability compared to the target’s methoxythiolan .
Heterocyclic and Auxiliary Groups: The pyridyl group in ’s compound introduces nitrogen, enabling π-stacking interactions absent in the target’s structure .
Physicochemical Properties
Research Implications and Gaps
- Computational Studies : Molecular docking could clarify how the thiolan ring’s conformation affects target binding compared to rigid phthalimide groups () .
- Experimental Data : Absent analytical data (e.g., NMR, HPLC) for the target compound in the evidence highlights a need for further characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
